REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][O:5][CH2:6][CH2:7][O:8][CH2:9][CH2:10]I.[P:12]([O:19]CC)([O:16][CH2:17][CH3:18])[O:13][CH2:14][CH3:15]>O1CCOCC1>[CH2:14]([O:13][P:12]([CH2:10][CH2:9][O:8][CH2:7][CH2:6][O:5][CH2:4][CH2:3][O:2][CH3:1])(=[O:19])[O:16][CH2:17][CH3:18])[CH3:15]
|
Name
|
|
Quantity
|
6.64 g
|
Type
|
reactant
|
Smiles
|
COCCOCCOCCI
|
Name
|
|
Quantity
|
4.22 mL
|
Type
|
reactant
|
Smiles
|
P(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 24 hours
|
Duration
|
24 h
|
Type
|
DISTILLATION
|
Details
|
Volatiles were distilled in vacuo (150° C., 0.01 torr)
|
Type
|
CUSTOM
|
Details
|
to give the crude material as a thick yellow oil
|
Type
|
WASH
|
Details
|
Column chromatography (silica gel, EtOAc:MeOH 95:5 elution)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OP(OCC)(=O)CCOCCOCCOC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |